Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)
Brand Name: Vulcanchem
CAS No.: 1212921-46-4
VCID: VC11687259
InChI: InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1
SMILES: CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

CAS No.: 1212921-46-4

Cat. No.: VC11687259

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) - 1212921-46-4

Specification

CAS No. 1212921-46-4
Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name (2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1
Standard InChI Key YVBRFBNRDRVUAF-CYBMUJFWSA-N
Isomeric SMILES CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Boc-D-Phe(4-Ac)-OH (C₁₆H₂₁NO₅) is a non-proteinogenic amino acid derivative featuring three distinct functional groups:

  • Boc Protecting Group: The tert-butoxycarbonyl moiety shields the α-amino group during peptide synthesis, permitting selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

  • D-Configuration: Unlike naturally occurring L-amino acids, the D-stereochemistry enhances resistance to enzymatic degradation, a critical property for therapeutic peptides .

  • 4-Acetylphenyl Side Chain: The acetyl group at the para position introduces a ketone functionality, enabling covalent modifications such as hydrazone formation or reductive amination .

Spectroscopic and Analytical Data

While specific experimental data (e.g., NMR, IR) are proprietary, theoretical predictions and analogous compounds suggest the following characteristics:

  • Molecular Weight: 307.34 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobicity from the acetyl group .

  • Melting Point: Estimated range: 180–190°C (decomposition may occur due to Boc group instability at high temperatures) .

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
Solubility (DMF)~50 mg/mL
Chiral CenterD-configuration
Protective Group RemovalTFA, HCl/dioxane

Synthetic Methodologies and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Phe(4-Ac)-OH is predominantly used in SPPS, where its Boc group allows iterative coupling cycles. A representative protocol involves:

  • Resin Loading: Attachment of the C-terminal amino acid to a hydroxymethyl resin via esterification .

  • Deprotection: Boc removal using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with diisopropylethylamine (DIPEA) .

  • Coupling: Activation with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds .

Notably, the European Patent Office’s decision T 1971/17 highlights the compound’s utility in synthesizing degarelix, a gonadotropin-releasing hormone antagonist. The patent emphasizes the importance of Boc protection in minimizing side reactions during multi-step peptide assembly .

Solution-Phase Synthesis

For small-scale applications, solution-phase methods employ:

  • Boc Protection: Reaction of D-4-acetylphenylalanine with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Applications in Pharmaceutical and Materials Science

Peptide Therapeutics

Boc-D-Phe(4-Ac)-OH’s D-configuration and acetyl group enhance metabolic stability and target binding:

  • Antimicrobial Peptides (AMPs): Boc-protected dipeptides exhibit broad-spectrum activity against Gram-positive (MIC₉₀: 230 μg/mL) and Gram-negative bacteria (MIC₉₀: 400 μg/mL) by disrupting lipid bilayers .

  • Neurological Agents: Structural mimicry of neurotransmitters enables studies on dopamine and serotonin receptor modulation .

Bioconjugation and Drug Delivery

The acetyl group serves as a handle for site-specific modifications:

  • Antibody-Drug Conjugates (ADCs): Hydrazone linkages between the ketone and hydrazine-functionalized antibodies enable pH-sensitive drug release in tumor microenvironments .

  • Polymer Therapeutics: Copolymerization with PEG derivatives creates stimuli-responsive hydrogels for controlled drug delivery .

Table 2: Comparative Efficacy in Antimicrobial Applications

DipeptideMIC₉₀ (μg/mL)Biofilm Eradication (%)
Boc-Phe-Trp-OMe23078
Boc-Trp-Trp-OMe40065

Recent Advances and Research Directions

Biomaterials and Self-Assembly

Crystal violet assays and SEM imaging reveal that Boc-protected dipeptides form fibrillar nanostructures (diameter: 20–50 nm) capable of penetrating bacterial biofilms . These materials exhibit:

  • Thermal Stability: Degradation onset at 200°C, suitable for biomedical device coatings .

  • Low Cytotoxicity: >90% cell viability in HEK-293 assays at 500 μg/mL .

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